Product packaging for Oleyl alcohol(Cat. No.:CAS No. 9004-98-2)

Oleyl alcohol

Cat. No.: B1678992
CAS No.: 9004-98-2
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Significance of Oleyl Alcohol in Scientific Inquiry

The significance of this compound in scientific inquiry stems from its unique amphiphilic nature, possessing both a hydrophobic hydrocarbon chain and a hydrophilic hydroxyl group. This dual character makes it valuable in various research areas, particularly those involving interfaces and biological systems. It is widely investigated for its properties as a nonionic surfactant, emulsifier, emollient, and thickener. wikipedia.orgatamanchemicals.com

In academic research, this compound is explored for its role in:

Drug Delivery Systems: this compound has been investigated as a carrier and penetration enhancer for delivering medications, including through the skin and mucous membranes, such as the lungs. wikipedia.orgfishersci.fiatamanchemicals.commpbio.com Studies have explored its use in formulations like transethosomes to improve the delivery and efficacy of therapeutic agents, such as 8-methoxypsoralen for vitiligo treatment. nih.gov

Biomaterials Research: It is utilized in the development of novel materials, such as self-lubricating silicone elastomers, where it can be a byproduct of the curing reaction and its release characteristics are studied for applications in medical devices. psu.edu

Organic Synthesis: this compound serves as a precursor for the synthesis of various derivatives, including sulfuric ester derivatives used in detergents and wetting agents, highlighting its importance in fine chemical production. fishersci.fiatamanchemicals.commpbio.com

Biocompatibility Studies: Its interactions with biological systems, including potential antimicrobial properties and roles in the physiology of organisms, are subjects of ongoing research. solubilityofthings.com

Solubility Enhancement: Research focuses on improving the aqueous solubility of hydrophobic compounds by complexing them with agents like amphiphilic polyvinylalcohol derivatives, with this compound serving as a model hydrophobic substance. tandfonline.com

Its presence in natural sources like fish oil and olive oil also contributes to its relevance in studies concerning natural products and their derivatives. wikipedia.orgatamanchemicals.comthegoodscentscompany.comresearchandmarkets.com

Historical Context of this compound Research and Discovery

The commercial availability of fatty alcohols, including this compound, dates back to the early 1900s. wikipedia.org Initially, these compounds were obtained through the reduction of wax esters using sodium via the Bouveault–Blanc reduction process. wikipedia.orgwikipedia.orgorgsyn.org This method, reported by Louis Bouveault in 1904 and later refined, was crucial as it allowed for the reduction of esters without affecting carbon-carbon double bonds. wikipedia.orgorgsyn.org

Significant advancements in the production of fatty alcohols occurred in the 1930s with the commercialization of catalytic hydrogenation, which enabled the conversion of fatty acid esters, such as those derived from tallow, into alcohols. wikipedia.org The post-World War II era saw petrochemicals emerge as a major source for chemical production. The discovery of ethylene (B1197577) polymerization by Karl Ziegler in the 1940s and 1950s paved the way for the synthesis of fatty alcohols from petrochemical feedstocks, complementing the production from natural sources. wikipedia.org

Early research on this compound also included investigations into its physical and chemical properties and methods for its purification. Procedures for preparing this compound through the reduction of ethyl oleate (B1233923) using sodium and various alcohols were documented, along with methods for crystallizing and distilling the product to achieve higher purity. orgsyn.org The study of its interactions with other substances and its potential applications in various industries, including textiles and printing inks, also has historical roots. fishersci.fimpbio.com

Scope and Objectives of the Research Outline

This research outline aims to provide a focused overview of this compound within the context of academic research. The scope is strictly limited to exploring its chemical background, significance in scientific inquiry across various disciplines, and the historical trajectory of its research and discovery.

The primary objectives are to:

Detail the fundamental chemical structure and properties of this compound relevant to scientific investigation.

Highlight the diverse areas of academic research where this compound plays a significant role, supported by findings from relevant studies.

Trace the historical development of methods for producing and studying this compound, from early reduction techniques to modern approaches.

Present key data and research findings related to this compound's behavior and applications in a structured format.

This outline specifically excludes discussions related to dosage and administration information, as well as safety and adverse effect profiles, focusing solely on the compound's scientific characteristics and research applications.

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₃₆O wikipedia.orgfishersci.fi
Molar Mass268.485 g/mol mpbio.com
IUPAC Name(Z)-Octadec-9-en-1-ol wikipedia.orgfishersci.finih.gov
Other Namescis-9-Octadecen-1-ol, Ocenol, Oleic alcohol, etc. wikipedia.orgmpbio.comnih.gov
CAS Number143-28-2 wikipedia.orgfishersci.fimpbio.com
PubChem CID5284499 wikipedia.orgfishersci.finih.govuni.lu
AppearanceColorless oily liquid (pure), Oily liquid, usually pale yellow (commercial) wikipedia.orgnih.gov
Melting Point13 to 19 °C wikipedia.orgnih.gov
Boiling Point330 to 360 °C (at 760 mmHg, estimated or distilling range) wikipedia.orgthegoodscentscompany.comnih.gov
Density0.845-0.855 g/cm³ (at 25 °C), 0.8489 at 20 °C/4 °C wikipedia.orgnih.gov
Solubility in WaterInsoluble / Insol in water / Very low (0.30 μg/ml) wikipedia.orgtandfonline.comnih.govfishersci.ca
Solubility in Other SolventsSoluble in alcohol, ether; Slightly miscible with carbon tetrachloride nih.govfishersci.ca

Detailed Research Findings:

Drug Delivery: Studies have shown that this compound can enhance the retention of certain drugs, like diclofenac (B195802) (DIC-DEA), in the skin when used in topical formulations, compared to related compounds like oleic acid. nih.gov Optimized formulations utilizing this compound, such as transethosomes containing 8-methoxypsoralen, have demonstrated high entrapment efficiency (83.87 ± 4.1%) and drug loading (105.0 ± 0.2%), along with small vesicular size (265.0 ± 2.9 nm) and high deformability, leading to enhanced skin permeation in ex vivo studies. nih.gov

Biomaterials: Research on self-lubricating silicone elastomers found that this compound, produced as a byproduct, is highly soluble in the silicone elastomer (saturation solubility of 9.3 mg/mL). psu.edu The release of this compound from these materials was observed to follow an anomalous transport mechanism, deviating from simple diffusion. psu.edu

Biotechnology: In fermentation processes, this compound has been investigated for its extractive capacity. Studies using Klebsiella pneumoniae fermentation for 2,3-butanediol (B46004) production showed that the addition of this compound as an extraction solvent increased 2,3-butanediol production by 28.5%, from 17.9 g/L to 23.01 g/L, without inhibiting the growth of the organism. ijcce.ac.ir

Solubility Enhancement: Complexation of this compound with amphiphilic polyvinylalcohol derivatives has been shown to significantly increase its aqueous solubility. For instance, in the presence of a 3:1 polymer:fatty alcohol complex solubilized at 1.0 mg/mL, the solubility of this compound increased from its intrinsic aqueous solubility of 0.30 μg/mL to 0.25 mg/mL. tandfonline.com This enhanced solubility also correlated with increased cytotoxicity of the complexed this compound towards tumor cells in in vitro studies. tandfonline.com

Chemical Synthesis: A highly efficient, non-catalytic, and solvent-free approach for synthesizing chlorogenic acid this compound ester (CGOA) has been developed, utilizing this compound. mdpi.com Optimal reaction conditions, including a molar ratio of CGA to this compound of 1:20 at 200 °C for 3 hours with stirring, resulted in a CGA conversion of 93.59%. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O B1678992 Oleyl alcohol CAS No. 9004-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oleyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6459
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-9-Octadecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-9-Octadecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-9-Octadecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
Record name Oleyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6459
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Linoleyl, myristyl and cetyl alcohols.
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS No.

143-28-2, 593-47-5
Record name Oleyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Oleyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-octadecenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Derivatization Methodologies of Oleyl Alcohol

Established Synthetic Pathways for Oleyl Alcohol

Traditional methods for the production of this compound have been well-established in the chemical industry, primarily relying on the reduction of oleic acid and its esters. These pathways, while effective, often involve harsh reaction conditions.

Bouveault–Blanc Reduction of Oleic Acid Esters

The Bouveault–Blanc reduction is a classic organic reaction that utilizes sodium metal in the presence of an absolute alcohol, typically ethanol (B145695), to reduce esters to their corresponding primary alcohols. This method was first reported in 1903 and has been historically significant for the synthesis of fatty alcohols, including this compound from esters of oleic acid, such as ethyl oleate (B1233923) and n-butyl oleate.

The reaction proceeds through a single electron transfer from the sodium metal to the carbonyl group of the ester, followed by protonation by the alcohol solvent. This process is repeated, leading to the formation of the primary alcohol. A key advantage of this method is its cost-effectiveness compared to other reduction techniques, making it a viable option for industrial-scale production. However, the Bouveault–Blanc reduction requires vigorous reaction conditions and carries a significant risk of fire due to the use of metallic sodium.

Catalytic Hydrogenation of Oleic Acid Esters and Triolein

Catalytic hydrogenation is a widely employed industrial method for the synthesis of this compound from oleic acid esters and triolein, the triglyceride of oleic acid. This process involves the reaction of the starting material with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.

A variety of catalysts have been investigated for this process, with the goal of selectively reducing the carboxyl or ester group while preserving the carbon-carbon double bond in the oleyl moiety. Common catalysts include copper-chromite and zinc-containing mixed catalysts. For instance, the hydrogenation of fatty acid methyl esters to fatty alcohols is typically carried out at temperatures between 250-350°C and hydrogen pressures of 200 to 275 bar. The choice of catalyst and reaction conditions is crucial to prevent the hydrogenation of the double bond, which would lead to the formation of the saturated stearyl alcohol. Research has also explored the use of bimetallic catalysts, such as Ru-Sn and Co-Sn systems, to enhance selectivity towards the desired unsaturated alcohol.

Non-Catalytic Reduction of Fatty Acid Methyl Esters (e.g., Methyl Oleate)

An alternative approach to the synthesis of fatty alcohols that circumvents the need for high-pressure hydrogen gas is the non-catalytic reduction of fatty acid methyl esters (FAMEs), such as methyl oleate. This method employs a metal hydride, like sodium borohydride (B1222165) (NaBH₄), as the reducing agent in the presence of a proton donor, such as methanol (B129727).

This process offers a milder and potentially safer route to this compound. In this reaction, sodium borohydride serves as a hydride (H⁻) donor, while methanol provides a proton (H⁺). The reaction can be carried out under ambient pressure and at moderate temperatures. Research has shown that using alumina-supported sodium borohydride can enhance the stability of the reducing agent and facilitate product recovery. A notable advantage of this method is its high selectivity; the ester group is reduced to an alcohol while the carbon-carbon double bond in the methyl oleate remains intact, yielding this compound with high purity. Studies have reported that with this technique, it is possible to achieve 100% selectivity towards fatty alcohols. mdpi.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing demand for sustainable chemical manufacturing, recent research has focused on developing advanced and environmentally benign methods for this compound synthesis. These approaches aim to improve selectivity, reduce energy consumption, and utilize renewable resources.

Selective Reduction Techniques for this compound

The selective reduction of the carboxylic acid or ester group in the presence of a carbon-carbon double bond is a key challenge in the synthesis of this compound. Advanced catalytic systems are being developed to address this, falling under the umbrella of green chemistry.

One promising area of research is catalytic transfer hydrogenation (CTH). This technique uses a hydrogen donor molecule, such as isopropanol, in place of high-pressure hydrogen gas, making the process inherently safer and more sustainable. Recent studies have demonstrated the use of earth-abundant metal catalysts, like cobalt, for the CTH of oleic acid. By carefully controlling the catalyst's surface composition, high conversion and selectivity to octadecanol (the saturated counterpart of this compound) have been achieved under mild conditions (200°C, 4 hours). rsc.org While this particular study focused on the saturated alcohol, the principles of CTH are being actively explored for the selective production of unsaturated alcohols like this compound.

Another advanced approach involves the use of bimetallic nanocatalysts. For example, a Rhodium-Tin-Boron catalyst supported on alumina (B75360) (Rh-Sn-B/Al₂O₃) has been shown to be effective for the selective hydrogenation of oleic acid to this compound. rsc.org The addition of tin to the rhodium catalyst modifies its electronic properties, which in turn enhances the selectivity towards the reduction of the carboxylic acid group over the double bond. Optimal conditions for this catalyst system were found to be 290°C and 2 MPa, resulting in an 82-83% yield of this compound. rsc.org

Research Findings on Selective Reduction for this compound Synthesis
Catalyst SystemStarting MaterialReaction ConditionsKey FindingsReference
Co-350 (Cobalt-based)Oleic Acid200°C, 4 hours (Catalytic Transfer Hydrogenation)100% oleic acid conversion with 91.9% octadecanol selectivity. Demonstrates the potential of CTH with earth-abundant metals. rsc.org
Rh(1 wt%)-Sn(4 wt%)-B/Al₂O₃Oleic Acid290°C, 2 MPaAchieved a yield of 82-83% of this compound, showcasing high selectivity for the carboxylic acid group reduction. rsc.org

Enzymatic Synthesis and Biocatalysis for this compound Derivatives (e.g., Oleyl Oleate)

Enzymatic synthesis and biocatalysis represent a cornerstone of green chemistry, offering highly selective and environmentally friendly routes to chemical production. In the context of this compound, these methods are particularly valuable for the synthesis of its derivatives, such as the wax ester oleyl oleate.

The enzymatic synthesis of oleyl oleate is typically achieved through the esterification of oleic acid with this compound, catalyzed by lipases. Lipases are enzymes that, in aqueous environments, hydrolyze fats, but in non-aqueous or micro-aqueous media, they can catalyze the reverse reaction of ester synthesis. This approach avoids the use of harsh chemicals and high temperatures, operating under mild and sustainable conditions.

A variety of lipases have been investigated for this purpose, with immobilized enzymes being particularly favored for their stability and reusability. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been extensively studied for the synthesis of oleyl oleate in a solvent-free system. tandfonline.com Research has focused on optimizing reaction parameters such as the molar ratio of substrates, enzyme concentration, temperature, and reaction time to maximize the yield of the desired ester. One study found optimal conditions to be a 1:1 molar ratio of oleic acid to this compound, 7% (w/w) enzyme quantity, a temperature of 51°C, and a reaction time of 75 minutes, achieving a high concentration of oleyl oleate. tandfonline.com

Another study compared the efficacy of 14 different lipases for oleyl oleate synthesis and found that a lipase from Candida sp. 1619 exhibited the highest activity. nih.gov By immobilizing this lipase on celite and optimizing the reaction conditions, a final esterification rate of 99% was achieved through dehydration. nih.gov

Research Findings on Enzymatic Synthesis of Oleyl Oleate
Enzyme (Lipase)Reaction TypeKey Optimized ConditionsAchieved Yield/ConversionReference
Novozym 435 (immobilized Candida antarctica)Esterification in a solvent-free systemMolar ratio (acid:alcohol) 1:1, 7% (w/w) enzyme, 51°C, 75 minHigh concentration of oleyl oleate (734 g/L) tandfonline.com
Lipase from Candida sp. 1619 (immobilized)EsterificationOptimum temperature 30°C, optimum pH 6.0, with dehydration99% final esterification rate nih.gov
Immobilised lipase from Candida antarcticaEsterificationReaction time 5 min, temperature 40-50°C, molar ratio (alcohol:acid) 2:1>95% liquid wax esters produced researchgate.net

Microbial and Algal Production Routes for this compound

The production of fatty alcohols, including this compound, through microbial and algal pathways presents a promising and more environmentally sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov These biological routes leverage the natural metabolic processes of microorganisms to convert renewable feedstocks into valuable oleochemicals. researchgate.netnih.gov

Microbial production relies on the use of heterologous enzymes, specifically fatty acyl-CoA reductases, which can reduce different acyl-CoA molecules into their corresponding primary alcohols. researchgate.net Oleaginous yeasts are considered particularly effective hosts for producing fatty acid-derived chemicals due to their natural ability to accumulate high levels of lipids, which serve as precursors. researchgate.net For instance, the yeast Rhodosporidium toruloides has been identified as a strong candidate, capable of producing significant amounts of lipids from various renewable raw materials. researchgate.net Metabolic engineering strategies in organisms like Saccharomyces cerevisiae and Escherichia coli have also demonstrated the potential for fatty alcohol production, with reported yields reaching up to 1.9 g/L. researchgate.net

In a similar vein, algae and certain marine bacteria naturally produce fatty alcohols, where they function as energy reserves. nih.gov The interactions within microalgae-bacteria consortia can be harnessed to improve the efficiency of producing algal biomass and associated valuable compounds. mdpi.com For example, bacteria can supply essential nutrients like vitamin B12 and iron (via siderophores) that promote microalgal growth, which in turn can lead to enhanced lipid production, the necessary precursor for this compound. mdpi.com While traditional methods for obtaining this compound involve the hydrogenation of oleic acid esters from sources like fish oil, olive oil, or palm oil, microbial fermentation is emerging as a viable pathway to overcome the environmental and economic challenges associated with conventional methods. nih.govgoogle.com

Derivatization of this compound for Enhanced Functionality

This compound's molecular structure, featuring a hydroxyl group and a C=C double bond, makes it an ideal precursor for synthesizing a variety of derivatives with tailored properties. doaj.org These derivatization processes are crucial for creating specialized surfactants and esters for diverse applications.

Synthesis of Sulfuric Ester Derivatives

Sulfuric ester derivatives of this compound are valuable as detergents and wetting agents. A key example is the synthesis of this compound sulfonate (OAS), a type of branched-chain anionic surfactant. This process involves the sulfonation of the C=C bond in this compound using sodium hydrogensulfite. doaj.org The resulting product, OAS, demonstrates significant surface activity, effectively reducing the surface tension of water. doaj.org Research has shown that this derivative possesses good wettability and excellent emulsification properties, making it potentially useful for industrial hard-surface cleaning applications. doaj.org

Table 1: Surface Properties of this compound Sulfonate (OAS)

PropertyValueReference
Critical Micelle Concentration (CMC)4.17 x 10⁻³ mol/L doaj.org
Surface Tension at CMC (γCMC)33.99 mN/m doaj.org
Wetting Ability (Contact Angle on Parafilm)61.7° doaj.org

Esterification for Novel Compounds (e.g., Chlorogenic Acid this compound Ester)

Esterification is a key method for modifying this compound to create novel compounds with enhanced properties, such as improved hydrophobicity. A notable example is the synthesis of Chlorogenic Acid this compound Ester (CGOA) from chlorogenic acid (CGA), a natural polyphenolic compound. nih.gov The poor solubility of CGA in hydrophobic media limits its use in certain industries, a problem that is overcome by its esterification with this compound. nih.gov

A highly efficient, solvent-free, and non-catalytic method has been developed for this synthesis. The process involves reacting CGA and this compound at elevated temperatures under a vacuum. mdpi.com Key factors influencing the reaction's success are the reaction temperature and duration. mdpi.com Optimal conditions have been identified to achieve a high conversion rate of CGA into the more lipophilic CGOA. nih.govmdpi.com

Table 2: Optimal Conditions for CGOA Synthesis

ParameterOptimal ConditionReference
Reaction Temperature200 °C nih.govmdpi.com
Reaction Time3 hours nih.govmdpi.com
Molar Ratio (CGA to this compound)1:20 nih.govmdpi.com
Stirring Rate200 rpm nih.govmdpi.com
Resulting CGA Conversion93.59% nih.govmdpi.com

This method provides a simple and effective strategy for preparing CGOA, which can then be purified to over 98% for use in food, drug, and cosmetic applications. nih.govmdpi.com

Epoxidation of this compound

The double bond in this compound allows for epoxidation, a reaction that introduces an epoxide ring into the molecule. This transformation is typically achieved by reacting the unsaturated fatty alcohol with aqueous solutions of hydrogen peroxide and formic acid. google.com This reaction creates in-situ performic acid, which acts as the epoxidizing agent. The process is conducted in the absence of catalysts at temperatures between 40-70°C. google.com To minimize by-products, the epoxidation is carried out in the presence of a buffer. google.com The resulting epoxidized fatty alcohols are versatile intermediates for further chemical synthesis. google.com

Development of this compound-Based Extended Surfactants

Extended surfactants are a unique class of molecules that contain an intermediate polarity group, such as polypropylene (B1209903) oxide (PO) or polyethylene (B3416737) oxide (EO), between the hydrophobic tail and the hydrophilic head. mdpi.com This structure gives them enhanced interfacial properties. mdpi.com

An this compound-based extended surfactant, sodium oleyl polyethylene oxide-polypropylene oxide sulfate (B86663) (OE₃P₃S), has been synthesized and studied. mdpi.comnih.govresearchgate.net This surfactant demonstrates unique adsorption and aggregation behaviors. mdpi.comnih.gov When mixed with cationic surfactants like alkyltrimethylammoniumbromide (ATAB), it exhibits strong synergistic effects, significantly lowering the critical micellization concentration (cmc) and surface tension compared to the individual components. mdpi.comnih.govresearchgate.net These properties make this compound-based extended surfactants highly effective in applications requiring the solubilization of complex oils. mdpi.com

Table 3: Properties of OE₃P₃S Extended Surfactant

PropertyValueReference
Critical Micellization Concentration (cmc)0.72 mmol/L mdpi.comnih.gov
Critical Surface Tension (γcmc)36.16 mN/m mdpi.comnih.gov
Krafft Point (KT)2 ± 0.5 °C mdpi.com

The development of such surfactants from this compound underscores its importance as a foundational chemical for creating high-performance, specialized molecules. mdpi.comnih.gov

Biochemical and Biological Interactions of Oleyl Alcohol

Role of Oleyl Alcohol in Cellular Processes and Metabolism

This compound is not merely an inert lipid component; it is actively metabolized and integrated into complex cellular lipid structures, influencing signaling pathways and metabolic fluxes.

Fatty alcohols are known to be metabolized within the body, and this includes their incorporation into the complex lipid matrix of the brain. In the brain, fatty acid ethyl esters can be formed from the nonoxidative metabolism of ethanol (B145695), indicating that the brain has the enzymatic machinery to process alcohols in conjunction with fatty acids. nih.gov While direct studies on this compound are limited, the metabolic pathways for other fatty alcohols suggest a likely fate for this compound. It is plausible that this compound can be oxidized to its corresponding fatty acid, oleic acid, by alcohol dehydrogenase enzymes present in the liver and potentially other tissues. nih.gov This newly formed oleic acid can then be incorporated into various brain glycerolipids, such as phospholipids (B1166683) and triglycerides. The incorporation of fatty acids like linoleic acid into brain membrane phospholipids has been demonstrated, with a preferential order of incorporation into different phospholipid classes. nih.gov Chronic alcohol consumption has been linked to altered fatty acid composition in various organs, including the brain, with notable changes in the ratio of oleic acid to linoleic acid. researchgate.netnih.gov This suggests that the metabolism of alcohols can influence the fatty acid pool available for lipid synthesis in the brain.

Table 1: Research Findings on Fatty Alcohol and Fatty Acid Metabolism in the Brain

FindingOrganism/SystemKey OutcomeReference(s)
Fatty Acid Ethyl Ester SynthesisHuman BrainDocumentation of nonoxidative ethanol metabolism in the brain, forming fatty acid ethyl esters. nih.gov
Fatty Alcohol MetabolismIn vitro (Horse Liver Alcohol Dehydrogenase)Fatty alcohols within nanoparticles can be metabolized by alcohol dehydrogenase. nih.gov
Fatty Acid IncorporationRat BrainLabeled linoleic acid is incorporated into membrane phospholipids. nih.gov
Altered Fatty Acid ProfileHuman (Alcohol Dependence)Chronic alcohol use is associated with increased serum oleic acid concentrations. researchgate.netnih.gov

Alkoxylipids, also known as ether lipids, are a class of glycerolipids characterized by an ether-linked alkyl chain at the sn-1 position of the glycerol (B35011) backbone. nih.govwikipedia.org The biosynthesis of these lipids is a multi-step process that begins in the peroxisome. nih.govresearchgate.net A key step in this pathway is the replacement of an acyl group with a fatty alcohol, a reaction catalyzed by the enzyme alkylglycerone phosphate (B84403) synthase (AGPS). nih.govresearchgate.net The fatty alcohols required for this reaction are generated from the reduction of fatty acyl-CoAs by fatty acyl-CoA reductase. researchgate.net

Given that this compound is a long-chain fatty alcohol, it can serve as a substrate for the synthesis of ether lipids in tissues where this pathway is active, such as the small intestine. By being incorporated at the sn-1 position, this compound can contribute to the formation of plasmanyl and plasmenyl phospholipids, including plasmalogens. wikipedia.orgfrontiersin.org Ether lipids are integral components of cell membranes and are involved in various cellular functions, including signal transduction and protecting against oxidative stress. wikipedia.orgfrontiersin.org Therefore, the availability of this compound can influence the composition and, consequently, the physical properties and functions of cell membranes in the small intestine.

Table 2: Key Enzymes and Intermediates in Ether Lipid Biosynthesis

Enzyme/IntermediateRole in BiosynthesisCellular LocationReference(s)
Fatty Acyl-CoA ReductaseReduces fatty acyl-CoA to a fatty alcohol.Peroxisome researchgate.net
Alkylglycerone Phosphate Synthase (AGPS)Replaces the acyl group at the sn-1 position with a fatty alcohol.Peroxisome nih.govresearchgate.net
1-O-alkyl-dihydroxyacetone-phosphateAn early ether lipid precursor formed by the action of AGPS.Peroxisome researchgate.net

Phosphatidylcholine (PC) is a major phospholipid in eukaryotic membranes, and its synthesis is crucial for cell proliferation and integrity. The primary pathway for PC synthesis is the CDP-choline pathway, also known as the Kennedy pathway. nih.gov Studies on the effects of ethanol have shown that it can inhibit this pathway, leading to a reduction in PC synthesis. nih.gov This inhibition appears to block the availability of the choline (B1196258) moiety for phospholipid formation. nih.gov Specifically, ethanol has been shown to inhibit the conversion of ethanolamine (B43304) to phosphorylethanolamine, a precursor in a related pathway. nih.gov

While these studies focus on ethanol, they provide a framework for understanding how other alcohols, like this compound, might interact with phospholipid synthesis. It is conceivable that this compound or its metabolites could modulate the activity of enzymes in the CDP-choline pathway. Furthermore, alternative pathways for PC synthesis exist, such as the methylation of phosphatidylethanolamine (B1630911) (PE). nih.gov The availability of different lipid precursors, which could be influenced by the metabolism of this compound, may affect the flux through these various synthesis routes. Chronic alcohol exposure has also been associated with an increase in oxidized phosphatidylcholines, which are pro-inflammatory. gerli.com

Cellular exposure to certain alcohols has been linked to the induction of apoptosis, or programmed cell death, a process in which caspases play a central role. nih.gov Ethanol exposure, for instance, has been shown to activate caspase-3, a key executioner caspase, in liver cells. nih.gov This activation can be mediated through pathways involving the Fas/Fas ligand system and the release of cytochrome c from mitochondria. nih.gov Furthermore, alcohol exposure can lead to the activation of caspases in hepatocytes, which in turn stimulates the release of extracellular vesicles that can trigger inflammatory responses in other cells. nih.gov

Diacylglycerol (DAG) is a critical second messenger in many signaling pathways, and its levels can be influenced by various stimuli, including alcohols. Some studies have shown that higher concentrations of ethanol can lead to an enhanced incorporation of fatty acids into DAG. nih.gov An increase in DAG levels can activate certain protein kinase C (PKC) isoforms, some of which are involved in apoptotic signaling. While direct evidence for this compound's effect on DAG and caspase cleavage is not abundant, the known effects of other alcohols provide a basis for potential mechanisms. It is possible that this compound could influence signaling pathways that lead to apoptosis, potentially through alterations in membrane lipid composition or by interacting with signaling proteins. For instance, the monoterpene perillyl alcohol has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov

This compound as a Bioactive Compound

Beyond its role in cellular metabolism, this compound exhibits direct biological activities, notably its ability to inhibit the growth of various microorganisms.

A number of fatty alcohols and related compounds have demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. nih.govnih.gov The primary mechanism of action for many of these lipophilic compounds is the disruption of the microbial cell membrane. nih.govmdpi.com Their ability to insert into the lipid bilayer leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. mdpi.comnih.gov

The antimicrobial efficacy of alcohols is often related to their chemical structure, including chain length and the presence of double bonds. nih.gov this compound, being an unsaturated fatty alcohol, is expected to exhibit such properties. The lipophilic nature of this compound facilitates its interaction with and disruption of the cell membranes of susceptible microorganisms. nih.gov Alcohols, in general, are known to denature proteins, which is another key aspect of their antimicrobial action. contecinc.com This denaturation can inactivate essential enzymes and structural proteins, contributing to the antimicrobial effect. The antimicrobial activity of essential oils, which are rich in various alcohols and other volatile compounds, is well-documented and often attributed to the synergistic effects of their components. mdpi.comnih.govnih.govmdpi.com

Table 3: Mechanisms of Antimicrobial Action of Alcohols and Related Compounds

MechanismDescriptionReference(s)
Membrane DisruptionInsertion into the cell membrane, leading to increased permeability and leakage of cellular contents. nih.govmdpi.comnih.gov
Protein DenaturationAlteration of the three-dimensional structure of proteins, leading to loss of function. contecinc.com
Inhibition of EnzymesInterference with the active sites of essential enzymes. mdpi.com

Potential as a Carrier for Drug Delivery

This compound has been investigated as a carrier for delivering medications through the skin or mucous membranes. wikipedia.org Its properties as a fatty alcohol make it a suitable component in various drug delivery systems designed to enhance the transport of therapeutic agents into the body. It is utilized in formulations such as creams, lotions, and oleogels. chemicalbook.comresearchgate.net

Research has focused on this compound's role as a permeation and penetration enhancer, facilitating the topical delivery of drugs. researchgate.net For instance, it has been shown to influence the retention of drugs like diclofenac (B195802) diethylamine (B46881) in both the epidermis and dermis. researchgate.net In more advanced applications, this compound is incorporated into nanostructured lipid carriers (NLCs) and liposomes. These nanoparticle systems can encapsulate drugs, potentially protecting them from degradation and controlling their release. ncsu.educefas.co.uk The inclusion of fatty alcohols like this compound in the lipid matrix of NLCs can influence the system's particle size and control the release of the encapsulated drug. ncsu.edu This makes it a component of interest for improving the oral bioavailability and targeted delivery of therapeutic compounds. ncsu.educefas.co.uk

Impact on Biological Membranes (e.g., Liposome (B1194612) Formulations)

This compound can significantly impact the properties of biological membranes and is a key component in certain advanced liposome formulations. Alcohols, in general, are known to alter membrane characteristics such as fluidity, permeability, and thickness. nih.gov They can interact with the lipid bilayer, potentially leading to disruption of membrane integrity and affecting the function of membrane proteins. nih.govcalpaclab.com

In the context of drug delivery systems, this compound has been used to create novel pH-sensitive liposomes. chemicalbook.com These are engineered vesicles designed to release their contents in response to changes in pH. Research has demonstrated that the concentration of this compound in these liposomes is a critical factor in their function.

Below is a data table summarizing the impact of this compound (OAlc) content on the properties of pH-sensitive liposomes, based on research findings. chemicalbook.com

Liposome PropertyEffect of Higher this compound (OAlc) Content
Stability at Neutral pH (7.4) Formulations with higher OAlc content may exhibit different stability profiles.
pH-Sensitivity Formulations with a higher OAlc content exhibited greater content release in response to low pH. chemicalbook.com
Mechanism of Destabilization The pH-triggered destabilization did not produce membrane fusion. chemicalbook.com
Serum Resistance OAlc-based formulations showed much better retention of their pH-sensitive properties in the presence of 10% serum compared to traditional DOPE-based liposomes. chemicalbook.com

These findings indicate that by adjusting the molar percentage of this compound, the stability and pH-sensitivity of liposomes can be regulated, making them promising vehicles for the targeted intracellular delivery of therapeutic agents. chemicalbook.com

This compound in Biological Systems and Organisms

Occurrence in Natural Products (e.g., Fish Oils)

This compound is an unsaturated fatty alcohol that occurs naturally in various biological sources. wikipedia.orgresearchgate.net It is found in fish oils and other marine-animal oils. wikipedia.org The production of this compound can be achieved through the hydrogenation of oleic acid esters. wikipedia.org These necessary esters are obtained from sources such as beef fat, fish oil, and notably, olive oil, from which the compound derives its name. wikipedia.orgresearchgate.net

It is also a component of wax esters found in a variety of plants and animals, where these lipids serve protective functions. researchgate.net More recent research has also identified insect oils, such as that from the black soldier fly larvae, as a potential sustainable feedstock for producing fatty alcohols like this compound. nih.gov

Bioconcentration Potential in Aquatic Organisms

The bioconcentration potential of a chemical refers to its accumulation in an aquatic organism from the water. This potential is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water. researchgate.net

For this compound, an estimated BCF of 420 has been calculated. wikipedia.org This estimation was derived using its logarithm of the octanol-water partition coefficient (log Kow) of 7.5 and a regression-derived equation. wikipedia.org The octanol-water partition coefficient is a key parameter used to predict the distribution of a chemical between fatty tissues and water. researchgate.net

Based on a standard classification scheme, a BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is high. wikipedia.org It is important to note that this potential is realized provided the compound is not significantly metabolized by the organism. wikipedia.org

ParameterEstimated ValueImplication
Log Kow 7.5Indicates high lipophilicity (affinity for fats). wikipedia.org
Bioconcentration Factor (BCF) 420Suggests a high potential for bioconcentration in aquatic organisms. wikipedia.org

Physiological Roles in Various Living Organisms

This compound, as a fatty alcohol, plays several roles in the biology of organisms. It is recognized as a metabolite, indicating its involvement in biochemical pathways. wikipedia.org

In both plants and animals, fatty alcohols are components of wax esters. researchgate.net These waxes often form protective coatings on the outer surfaces of organisms, helping to prevent water loss. researchgate.net In marine ecosystems, lipids, including fatty alcohols and their derivatives like wax esters, are crucial for several physiological processes. They serve as a dense form of energy storage and are indispensable for normal growth and reproduction.

In some marine animals, specific lipids such as wax esters play a direct role in controlling buoyancy, which is essential for organisms living at various depths in the water column. For instance, wax esters are less dense than triacylglycerols, providing greater lift in seawater. Furthermore, lipids are fundamental to the structure of cell membranes and act as precursors for metabolic messengers. This compound has also been identified in certain insect species, such as Bombus hortorum. wikipedia.org

Applications and Material Science Research of Oleyl Alcohol

Oleyl Alcohol in Pharmaceutical and Biomedical Applications

The biocompatibility and chemical properties of this compound make it a valuable excipient in a range of pharmaceutical and biomedical applications. It is particularly noted for its role in drug delivery systems and the development of innovative biomaterials.

This compound is utilized in topical pharmaceutical formulations and has been investigated as a carrier for delivering medications through the skin and mucous membranes. formulationbio.comwikipedia.org Transdermal and mucosal drug delivery systems offer several advantages, including bypassing first-pass metabolism, which can increase the bioavailability of drugs. nih.govresearchgate.netijnrd.orgmdpi.com The application of dosage forms to mucosal surfaces can be beneficial for drug molecules that are susceptible to degradation in the acidic environment of the stomach or are extensively metabolized by the liver. nih.gov

Mucoadhesive drug delivery systems, which interact with the mucus layer of epithelial surfaces, can prolong the residence time of a drug at the site of absorption, potentially leading to increased drug plasma concentrations and enhanced therapeutic activity. nih.gov this compound's properties as a nonionic surfactant and emollient are advantageous in such formulations. wikipedia.org These systems are designed to provide intimate contact between the dosage form and the absorptive mucosa, resulting in a high drug flux at the target tissue. nih.gov

This compound is widely used as a chemical penetration enhancer in topical and transdermal formulations. taylorandfrancis.com Its mechanism of action involves interacting with the lipids of the stratum corneum, the outermost layer of the skin. The primary mechanisms by which this compound enhances skin permeation include:

Disruption of the Lipid Bilayer : As a lipophilic enhancer, this compound promotes skin penetration by disrupting and disordering the highly organized lipid bilayer of the stratum corneum. alphahi-tech.com This disruption increases the fluidity of the skin barrier lipids. mdpi.com

Phase Separation : The introduction of this compound can cause phase separation within the epidermal lipids, which disrupts the proper lamellar arrangement and improves the skin's receptiveness to the penetration of both water-soluble and oil-soluble drugs. alphahi-tech.com

Formation of Fluid Domains : Research comparing this compound with oleic acid has shown that after an initial period, both enhancers form separate fluid domains within the skin barrier lipids. nih.govacs.org While oleic acid may initially promote faster permeation by fluidizing the stratum corneum lipids, the effects of both enhancers on drug permeation can become indistinguishable over time. nih.govacs.org

Studies have indicated that this compound can offer advantages over oleic acid, a commonly used permeation enhancer. For instance, this compound has been shown to cause higher retention of certain drugs in the epidermis and dermis compared to oleic acid. nih.govnih.gov Furthermore, unlike oleic acid, the permeation-enhancing action of this compound does not appear to adversely affect indicators of skin barrier integrity, such as transepidermal water loss. nih.govnih.gov

Table 1: Comparison of this compound and Oleic Acid as Permeation Enhancers

Feature This compound Oleic Acid
Initial Permeation Rate Slower Faster due to initial fluidization of SC lipids nih.govacs.org
Long-Term Permeation Comparable effect to oleic acid after 12-24 hours nih.govacs.org Effect levels off, comparable to this compound nih.govacs.org
Drug Retention in Skin Higher retention in epidermis and dermis nih.govnih.gov Lower retention compared to this compound nih.govnih.gov
Effect on Skin Barrier Does not adversely affect transepidermal water loss nih.govnih.gov Adversely affects transepidermal water loss nih.gov
Mechanism Forms separate fluid domains in skin barrier lipids nih.govacs.org Initially fluidizes SC lipids, then forms fluid domains nih.govacs.org

This compound has demonstrated potential anti-tumor properties. formulationbio.comunibo.it However, its hydrophobic nature and low aqueous solubility can limit its bioavailability and therapeutic efficacy. nih.govtandfonline.com To overcome this, researchers have explored complexing this compound with amphiphilic polymers to enhance its solubility in aqueous environments. nih.govtandfonline.com

One such approach involves the use of new amphiphilic polyvinyl alcohol (PVA) derivatives. nih.govtandfonline.com In one study, water-soluble amphiphilic polymers were created by substituting PVA with oleyl chains through a succinyl spacer. nih.govtandfonline.com this compound was then complexed with these PVA derivatives at different weight ratios. nih.govtandfonline.com The resulting complexes significantly increased the aqueous solubility of this compound and demonstrated enhanced cytotoxicity toward tumor cell lines. nih.govtandfonline.com The increased availability of this compound in the aqueous phase was credited for its heightened anti-tumor activity. nih.govtandfonline.com The polymers themselves were found to be biocompatible. nih.govtandfonline.com

Table 2: Effect of this compound Complexation on Anti-Tumor Activity

Formulation Key Finding Reference
This compound complexed with amphiphilic polyvinylalcohol derivatives Increased aqueous solubility of this compound. nih.govtandfonline.com
Enhanced cytotoxicity towards tumor cells. nih.govtandfonline.com
Higher polymer-to-fatty alcohol weight ratios (e.g., 10:1) offered higher release rates. nih.govtandfonline.com

Silicone elastomers are widely used in medical devices, but their relatively high coefficient of friction can lead to discomfort and tissue trauma upon insertion. rsc.org To address this, self-lubricating silicone biomaterials have been developed using this compound. rsc.orgrsc.org

A novel approach involves using tetra(oleyloxy)silane as a crosslinking agent in the condensation curing of a hydroxy-end-functionalized linear poly(dimethylsiloxane). rsc.org During the curing reaction, lubricious this compound is produced and exudes to the surface of the elastomer, creating a persistent lubricous layer. rsc.orgrsc.org This results in elastomers with very low coefficients of friction, approaching zero. rsc.org The mechanical properties of these self-lubricating elastomers can be tailored by adjusting the composition of the crosslinking agents. rsc.org Research into the release kinetics of this compound from these materials has shown that the release mechanism is not a simple diffusion process but follows an anomalous transport mechanism. rsc.org

pH-sensitive liposomes are drug delivery vehicles designed to be stable at physiological pH (around 7.4) but to destabilize and release their contents in acidic environments, such as those found in tumor tissues or within the endosomes of cells. nih.govcore.ac.ukmdpi.comnih.gov This targeted release mechanism can enhance the therapeutic efficacy of encapsulated drugs and reduce systemic toxicity. researchgate.net

A novel, serum-resistant, pH-sensitive liposome (B1194612) formulation has been developed using this compound in combination with egg phosphatidylcholine (PC), cholesteryl hemisuccinate (CHEMS), and Tween-80. nih.gov These liposomes demonstrate excellent stability at pH 7.4 and undergo rapid destabilization upon acidification. nih.gov The content of this compound in the formulation can be adjusted to regulate the pH-sensitive properties, with a higher this compound content leading to greater content release in response to low pH. nih.gov When targeted to folate receptors, which are overexpressed in many tumors, these this compound-based pH-sensitive liposomes showed significantly greater cytotoxicity with an encapsulated anti-cancer drug compared to non-pH-sensitive liposomes. nih.gov

This compound in Advanced Materials and Industrial Processes

Beyond its biomedical applications, this compound is a versatile compound used in a variety of industrial processes and advanced materials. mpbio.commpbio.com Its properties as a non-ionic surfactant, emulsifier, emollient, and thickener make it a valuable ingredient in numerous products. wikipedia.org

Key industrial applications of this compound include:

Textiles : It is used for the softening and lubrication of textile fabrics. mpbio.com

Inks and Paper : this compound is utilized in the production of carbon paper, stencil paper, and printing ink. mpbio.com

Lubricants and Antifoaming Agents : It serves as a cutting lubricant and an antifoam agent in various industrial processes. mpbio.com

Detergents and Wetting Agents : this compound is a precursor for the synthesis of its sulfuric ester derivatives, which are employed as detergents and wetting agents. mpbio.com

Cosmetics : In the cosmetics industry, it functions as a thickener, emollient, and emulsifier in skin creams, lotions, shampoos, and hair conditioners. wikipedia.org

Chemical Intermediate : It serves as a chemical intermediate in the synthesis of other compounds. slideshare.net

Plasticizers : this compound is used as a plasticizer. slideshare.net

The wide range of applications highlights the industrial importance of this compound, driven by its physical and chemical characteristics. slideshare.net

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of various surfactants. google.com Its molecular structure, featuring a hydroxyl (-OH) group and a carbon-carbon double bond, allows for a range of chemical modifications. doaj.org This dual functionality makes it a versatile precursor for creating compounds with tailored properties for diverse applications. google.com

One of the principal applications of this compound as an intermediate is in the production of its sulfuric ester derivatives, which are key components in detergents and wetting agents. mpbio.com The process involves the sulfonation of the alcohol to create oleyl sulfates. Furthermore, this compound is a starting material for producing this compound ethoxylates, oleyl ether sulfates, and oleyl ether carboxylates, all of which are widely used as surfactants in products like laundry detergents. google.com The ethoxylation process, for example, involves reacting this compound with ethylene (B1197577) oxide to produce nonionic surfactants like Chemonic™ OE-10 and Chemonic™ OE-20. lubrizol.com

The production of these derivatives typically involves the hydrogenation of oleic acid or its esters, which are sourced from natural fats and oils such as palm oil, beef fat, and fish oil. google.comwikipedia.org This makes this compound a key bio-based chemical intermediate.

Table 1: Surfactants Derived from this compound

Derivative Surfactant Chemical Transformation Primary Application
Oleyl Sulfate (B86663) Sulfation Detergents, Wetting Agents
This compound Ethoxylate Ethoxylation Emulsifiers, Detergents
Oleyl Ether Sulfate Ethoxylation & Sulfation Detergents, Foaming Agents
Oleyl Ether Carboxylate Ethoxylation & Carboxylation Mild Surfactants, Detergents

This table illustrates the conversion of this compound into various surfactant types through different chemical processes. google.com

Surfactant and Emulsifier Applications

This compound is widely utilized as a nonionic surfactant and emulsifier in numerous formulations. wikipedia.org Its amphiphilic nature, with a long, oil-soluble hydrocarbon tail and a water-soluble alcohol head, allows it to reduce surface tension between immiscible liquids like oil and water. specialchem.com This property is fundamental to its function in creating and stabilizing emulsions. cosmeticsinfo.org

In cosmetic and personal care products, this compound is a common ingredient in skin creams, lotions, hair conditioners, and makeup. wikipedia.orgcosmeticsinfo.org It helps to form stable emulsions, preventing them from separating into their oil and liquid components. cosmeticsinfo.org As an emulsifier, it ensures a consistent and smooth texture in these products. specialchem.com It also acts as an emollient, providing a softening and smoothing effect on the skin and hair. specialchem.com

Beyond cosmetics, its surfactant properties are valuable in industrial applications. For instance, this compound sulfonate (OAS), a derivative, has been synthesized and shown to significantly reduce the surface tension of water, demonstrating good surface activity and emulsification capabilities. doaj.org This makes it potentially useful for industrial hard-surface cleaning. doaj.org Ethoxylated oleyl alcohols are also marketed as high-performance nonionic oil-in-water emulsifiers. lubrizol.com

Lubricant Formulations (e.g., Automotive, Cutting)

This compound is incorporated into various lubricant formulations due to its lubricating and anti-wear properties. It is used in industrial lubricants, metalworking fluids, and cutting lubricants to reduce friction and wear between surfaces. mpbio.com Its presence in these formulations enhances glide and minimizes friction, which is critical in high-pressure applications.

Fatty alcohols, including this compound, are recognized for their utility in lubricants and metalworking fluids. lumarfrance.com In these applications, the long carbon chain of this compound provides a lubricating film that prevents direct contact between metal surfaces, thereby reducing wear. The polar hydroxyl group helps the molecule adhere to metal surfaces, improving the effectiveness of the lubricant film.

Plasticizer for Printing Ink

This compound finds application as a plasticizer in the production of printing ink. mpbio.com Plasticizers are additives that increase the flexibility and durability of a material. longchangchemical.com In ink formulations, plasticizers are essential for ensuring that the dried ink film is not brittle and adheres well to the substrate. pffc-online.com

The addition of this compound helps to soften the ink formulation, which can improve its printability and flow characteristics. longchangchemical.com It is used in the manufacturing of carbon paper and stencil paper, where the flexibility of the ink is crucial. mpbio.com While specific research detailing the mechanism of this compound as a plasticizer in ink is not abundant, fatty acid esters and other alcohols are commonly used in the ink industry as solvents, viscosity regulators, and plasticizers. pffc-online.commosselman.eu The role of a plasticizer is to reduce the softening point of the ink binder, which is often a polymer like nitrocellulose. pffc-online.com

Plasticizers can also influence the adhesion of inks to substrates; however, excessive amounts can sometimes migrate to the surface and negatively affect adhesion. longchangchemical.compffc-online.com Therefore, careful formulation is required.

Antifoaming and Defoaming Agents

This compound is utilized as an antifoaming and defoaming agent in various industrial processes. mpbio.com Foam can cause significant problems in industrial settings, such as reducing the efficiency of processes and causing defects in surface coatings. stle.orgwikipedia.org Antifoaming agents prevent the formation of foam, while defoamers are used to break down existing foam. wikipedia.org

Fatty alcohols with long carbon chains, such as this compound, are considered low-foaming surfactants and are effective antifoams. stle.orgkakhia.org Their insolubility in the foaming medium and their ability to spread rapidly on foamy surfaces are key to their function. wikipedia.org They work by destabilizing the foam lamellas, causing the air bubbles to rupture and the surface foam to break down. wikipedia.org

In the formulation of metalworking fluids, nonionic surfactants based on long-chain hydrophobes like this compound are preferred for their low foaming characteristics. stle.org Water-based defoamers can also be formulated with long-chain fatty alcohols, which are particularly effective as deaerators, helping to release entrained air from a liquid. kakhia.org this compound's surface activity makes it suitable for controlling foam in various production and formulation environments. For instance, it can be a component in foam inhibitors for aqueous systems, such as those used in textile treatment baths and wastewater purification. google.com

Textile Fabric Softening and Lubrication

In the textile industry, this compound is used for the softening and lubrication of fabrics. mpbio.com Textile finishing processes often employ softening agents to improve the feel, drape, and sewability of fabrics. researchgate.net Fatty alcohols and their derivatives are a key class of compounds used for this purpose. epo.orgnbinno.com

Modern textile softeners often utilize APEO-free (Alkylphenol Ethoxylate-free) fatty alcohol complexes, which offer an environmentally conscious alternative to older chemistries. nbinno.com These advanced formulations provide excellent softening effects on various fibers, including cotton and polyester (B1180765) blends, enhancing the luxurious feel of the final product. nbinno.com In addition to providing softness, these compounds can also increase the resilience of printed designs when used in printing pastes. nbinno.com

This compound in Environmental and Sustainability Research

This compound's role in environmental and sustainability research is primarily linked to its origin from renewable resources and the broader environmental impact of alcohol production. issuu.com It is a long-chain fatty alcohol that can be derived from natural sources such as vegetable oils (like olive oil), fish oil, and beef fat. wikipedia.orgspecialchem.com The production from bio-based feedstocks makes it an alternative to petrochemical-derived products, aligning with the principles of green chemistry. issuu.com

The growing emphasis on renewable and biodegradable products is a significant driver for the demand for this compound from natural sources. issuu.com Research into converting waste edible oil into high-value-added fine chemical products like this compound highlights its potential contribution to a circular economy. doaj.org

Table 2: Mentioned Chemical Compounds

Compound Name
2-butanol
Alkylphenol Ethoxylate
Chemonic™ OE-10
Chemonic™ OE-20
Ethylene oxide
Isopropyl alcohol
Nitrocellulose
Oleic acid
This compound
This compound ethoxylate
This compound sulfonate
Oleyl ether carboxylate
Oleyl ether sulfate
Oleyl sulfate

Biodegradability and Eco-friendliness in Formulations

This compound's favorable environmental profile is a significant factor in its widespread use across various industries, particularly in formulations intended for direct environmental release or extensive consumer use. A key aspect of its eco-friendliness is its ready biodegradability. nih.gov Studies based on OECD (Organisation for Economic Co-operation and Development) guidelines have categorized this compound as "readily biodegradable." nih.gov This classification is critical as it indicates that the substance is likely to be broken down by microorganisms in the environment, thus preventing long-term persistence and accumulation.

Research on long-chain fatty alcohols, including those in the C16-C18 range like this compound, demonstrates significant biodegradation over relatively short periods. For instance, fatty alcohols with chain lengths from C16 to C18 have been shown to biodegrade at rates of 62% to 76% within 10 days under controlled conditions. wikipedia.org This rapid degradation is crucial for mitigating environmental impact, especially in aquatic ecosystems. Field studies conducted at wastewater treatment plants have further substantiated these findings, showing that 99% of fatty alcohols with chain lengths of C12–C18 are removed during the treatment process. wikipedia.org

The increasing consumer and regulatory demand for sustainable and bio-based products has further propelled the use of this compound. grandviewresearch.com Its derivation from natural, renewable sources such as vegetable oils aligns with the principles of green chemistry and sustainable sourcing. grandviewresearch.com This bio-based origin, combined with its biodegradability, makes it a preferred ingredient in "green" cosmetics, biodegradable cleaning products, and other environmentally conscious formulations. grandviewresearch.com

ParameterFindingTest Guideline
Biodegradability ClassificationReadily BiodegradableOECD Guideline 301B
Degradation Rate (C16-C18 Alcohols)62% - 76% in 10 daysNot Specified
Removal in Wastewater Treatment99% (for C12-C18 alcohols)Field Studies

Green Chemistry Innovations in this compound Derivatives

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound derivatives. These innovations aim to create more sustainable and environmentally friendly manufacturing processes. Key areas of advancement include the use of heterogeneous catalysts and the development of solvent-free reaction conditions.

One notable example is the synthesis of oleyl oleate (B1233923), a wax ester used in cosmetics and biolubricants. Traditional synthesis methods often rely on homogeneous catalysts that can be difficult to separate from the final product, leading to waste and purification challenges. A greener approach utilizes solid, acidic heterogeneous catalysts such as sodium hydrogen sulfate (NaHSO₄). This method offers several advantages: the catalyst is easily recoverable and reusable, the process can be designed to minimize waste, and it can achieve high product yields. Research has demonstrated that under optimized conditions—including a 1:1 molar ratio of oleic acid to this compound and a reaction temperature of 130°C—a 96.8% yield of oleyl oleate can be achieved. researchgate.net The reusability of the catalyst and the high conversion rate are key green chemistry metrics that signify a more sustainable process. nih.govscbt.com

Another significant innovation is the move towards solvent-free synthesis. Organic solvents are a major contributor to industrial waste and pollution. Eliminating their use not only reduces environmental impact but also simplifies the manufacturing process, lowers costs, and can enhance safety. wikipedia.orgepa.gov A study on the synthesis of chlorogenic acid this compound ester (CGOA), a derivative with potential applications in the food, drug, and cosmetic industries, showcases a non-catalytic and solvent-free approach. researchgate.netdatamintelligence.com By reacting chlorogenic acid directly with an excess of this compound at an elevated temperature (200°C), a high conversion rate of 93.59% was achieved in just 3 hours. researchgate.netdatamintelligence.com This method completely avoids the use of catalysts and organic solvents, representing a significant advancement in green synthesis. researchgate.netdatamintelligence.com

This compound DerivativeGreen Chemistry ApproachKey Findings & Advantages
Oleyl OleateHeterogeneous Catalysis (e.g., NaHSO₄)- High yield (96.8%)
  • Reusable catalyst
  • Reduced waste generation
  • Chlorogenic Acid this compound EsterNon-catalytic, Solvent-free Synthesis- High conversion rate (93.59%)
  • Elimination of solvents and catalysts
  • Simplified process, reduced pollution
  • Environmental Fate and Transport Processes

    This compound is insoluble in water, a property that significantly influences its environmental distribution. nih.gov Its tendency to partition out of the aqueous phase is quantified by the octanol-water partition coefficient (Kow). The logarithm of this value, log Kow, is a critical indicator of a substance's lipophilicity and its potential to bioaccumulate in organisms. For this compound, the estimated log Kow is 7.4, indicating a very high affinity for fatty tissues and organic matter over water. nih.gov This high log Kow suggests a potential for bioaccumulation. However, studies on long-chain alcohols have indicated that their actual bioaccumulation may be lower than predicted by the log Kow value alone, due to factors like metabolism and limited uptake by organisms. nih.gov

    Due to its low vapor pressure, this compound is not expected to be highly volatile. However, fate prediction modeling suggests that long-chain alcohols (C14 and above) that are released into the environment may partition into the air. wikipedia.org Once in the atmosphere, they can be subject to degradation processes.

    PropertyValueImplication for Environmental Fate & Transport
    Water SolubilityInsolubleLow potential for transport in water; partitions to other phases.
    Log Kow (Octanol-Water Partition Coefficient)7.4 (Estimated)High potential for bioaccumulation in organisms and strong partitioning to organic matter in soil and sediment.
    Mobility in SoilExpected to be very low/immobileStrongly adsorbs to soil organic carbon (high Koc predicted from high Log Kow), minimizing leaching to groundwater.

    Analytical Methods and Characterization of Oleyl Alcohol

    Spectroscopic Techniques for Oleyl Alcohol Analysis

    Spectroscopy is instrumental in elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

    Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations. The most prominent features in the FT-IR spectrum of this compound are the result of its hydroxyl (-OH) group and the long hydrocarbon chain containing a cis-double bond.

    The presence of the hydroxyl group is confirmed by a strong and broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. pressbooks.puborgchemboulder.comspecac.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. specac.com Another key vibration is the C-O stretching, which for primary alcohols like this compound, typically appears in the 1000–1075 cm⁻¹ range. pressbooks.pub The aliphatic nature of the molecule is evidenced by C-H stretching vibrations just below 3000 cm⁻¹.

    Table 1: Characteristic FT-IR Absorption Bands for this compound
    Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
    O-H Stretch (H-bonded)3200–3600Strong, BroadIndicates the presence of the hydroxyl (-OH) functional group.
    C-H Stretch (sp²)3000–3100MediumCorresponds to the =C-H bonds of the alkene group.
    C-H Stretch (sp³)2850–2960StrongRepresents the C-H bonds in the long aliphatic chain.
    C=C Stretch1640–1680Weak to MediumIndicates the carbon-carbon double bond.
    C-O Stretch1000–1075StrongCharacteristic of a primary alcohol.

    Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used to confirm its structure.

    In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. The olefinic protons of the cis-double bond (-CH=CH-) in this compound typically produce a multiplet signal in the range of 5.3-5.4 ppm. The protons on the carbon atom attached to the hydroxyl group (-CH₂-OH) are deshielded and appear as a triplet around 3.6 ppm. The allylic protons, which are adjacent to the double bond, are found at approximately 2.0 ppm, while the large number of methylene (B1212753) (-CH₂) protons in the aliphatic chain create a significant signal around 1.3 ppm. The terminal methyl (-CH₃) group protons appear as a triplet at about 0.9 ppm. chemicalbook.com

    ¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbons of the double bond (C9 and C10) are typically observed around 130 ppm. The carbon atom bonded to the hydroxyl group (C1) is found in the characteristic region for alcohols, approximately at 60-65 ppm. libretexts.org The remaining aliphatic carbons resonate in the upfield region of the spectrum, from about 14 to 32 ppm. oregonstate.edu

    Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
    Assignment¹H NMR (ppm)¹³C NMR (ppm)
    -CH=CH- (Olefinic)~5.35 (m)~130
    -CH₂OH~3.65 (t)~63
    -CH₂-C=C (Allylic)~2.01 (m)~27
    -(CH₂)n-~1.28 (br s)~22-32
    -CH₃~0.88 (t)~14

    (m = multiplet, t = triplet, br s = broad singlet)

    Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a powerful tool for studying hydrogen bonding and dissociation processes in alcohols. Research has utilized FT-NIR to investigate the dissociation of this compound as a pure liquid across a range of temperatures (e.g., 6.5–90°C). researchgate.net The analysis focuses on the overtone and combination bands of the fundamental vibrations, particularly those of the O-H group. pepolska.pl

    The degree of dissociation of the alcohol's hydrogen-bonded aggregates into monomers can be monitored by observing the intensities of the first (around 7150–6670 cm⁻¹) and second overtones of the O-H stretching mode of the monomeric (free) form. pepolska.pl As the temperature increases, the intensity of the bands corresponding to the free O-H groups increases, indicating a shift in the equilibrium from associated (polymeric) forms to the monomeric state. This non-invasive technique allows for the quantitative study of these dynamic processes. researchgate.net

    Chromatographic Methods for Quantification and Separation

    Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

    High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used method for the analysis of lipids, including fatty alcohols, which lack a strong UV chromophore. digitellinc.com This technique is particularly suitable for quantifying non-volatile analytes like this compound.

    The separation is typically achieved using a reversed-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of solvents like methanol (B129727) and water is commonly employed to separate components based on their hydrophobicity. nih.gov The ELSD detector works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles. The detector's response is related to the mass of the analyte, making it a valuable tool for quantification. For optimal detection of lipids, ELSD parameters such as nebulizer gas flow and drift tube temperature must be carefully controlled. nih.gov

    Table 3: Typical HPLC-ELSD Parameters for Fatty Alcohol Analysis
    ParameterTypical Condition
    ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile PhaseGradient of Methanol and Water
    Flow Rate~1.0 mL/min
    Column Temperature30–40 °C
    DetectorEvaporative Light Scattering Detector (ELSD)
    Nebulizer Temperature~40 °C
    Gas Flow Rate~1.6 L/min (Nitrogen)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

    In the mass spectrum of this compound, the molecular ion peak (m/z 268.5) is often weak or absent. libretexts.org The fragmentation pattern is characteristic of long-chain primary alcohols. A common fragmentation pathway is the loss of a water molecule, leading to a prominent peak at [M-18] (m/z ~250). whitman.eduyoutube.com Alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) is also typical, though less prominent than in shorter-chain alcohols. The fragmentation of the long alkyl chain produces a series of hydrocarbon fragment ions, typically separated by 14 mass units (-CH₂-), which is a hallmark of long-chain aliphatic compounds. libretexts.org Experimental mass spectra show significant fragment ions at m/z values such as 55, 69, 83, and 97, corresponding to various unsaturated hydrocarbon fragments. researchgate.net

    Table 4: Common Mass Fragments (m/z) in the GC-MS Analysis of this compound
    m/zPossible Fragment IdentityNotes
    [M]+• (268.5)Molecular IonOften weak or not observed.
    ~250[M-H₂O]+•Result of dehydration, a common fragmentation for alcohols. whitman.eduyoutube.com
    97[C₇H₁₃]+Alkenyl fragment.
    83[C₆H₁₁]+Alkenyl fragment.
    69[C₅H₉]+Alkenyl fragment.
    55[C₄H₇]+Alkenyl fragment, often a base peak or very intense. researchgate.net

    High-Performance Thin Layer Chromatography (HPTLC) for Lipid Classes

    High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated and automated form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and reproducibility for the analysis of lipid classes, including fatty alcohols like this compound. This technique operates on the principle of separating components of a mixture based on their differing affinities for a stationary phase (typically a silica (B1680970) gel plate with a small particle size) and a mobile phase (a solvent system). The separation is driven by polarity differences among the molecules in the sample.

    In the context of lipid analysis, HPTLC is a powerful tool for both qualitative and quantitative assessment. For the analysis of neutral lipids, a class that includes this compound, a typical HPTLC method would involve the following steps: A sample containing the lipid mixture is applied to the HPTLC plate as a narrow band. The plate is then placed in a developing chamber with a specific mobile phase, often a mixture of non-polar solvents like hexane, diethyl ether, and acetic acid. As the mobile phase moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase, resulting in separation.

    Following development, the separated lipid bands are visualized. This can be achieved by spraying the plate with a fluorescent dye, such as primuline, and then viewing it under UV light. For quantitative analysis, the bands are scanned using a densitometer, which measures the intensity of the fluorescence. By comparing the retention factor (Rf) value and the densitometric signal of a spot to that of a known this compound standard run on the same plate, both identification and quantification can be achieved.

    A study on the quantification of yeast lipidomics demonstrated a two-run HPTLC method to separate neutral and phospholipids (B1166683). For neutral lipids, a mobile phase of n-hexane, n-heptane, diethyl ether, and acetic acid (63/18.5/18.5/1 v/v) was used. This system would be suitable for separating this compound from other lipid classes. The validation of such HPTLC methods typically assesses parameters like linearity, sensitivity, accuracy, and precision to ensure reliable and reproducible results.

    The table below illustrates a hypothetical HPTLC profile for a sample containing this compound and other lipid classes, demonstrating the separation based on polarity.

    Lipid ClassExample CompoundTypical Rf Value RangePolarity
    Sterol EstersCholesteryl oleate (B1233923)0.8 - 0.9Non-polar
    TriacylglycerolsTristearin0.6 - 0.7Non-polar
    Fatty Alcohols This compound 0.4 - 0.5 Moderately polar
    Free Fatty AcidsOleic Acid0.3 - 0.4Moderately polar
    SterolsCholesterol0.2 - 0.3Polar
    PhospholipidsPhosphatidylcholine0.0 - 0.1Very polar

    Advanced Characterization Techniques

    Advanced analytical techniques provide deeper insights into the physicochemical properties of this compound and its behavior in various formulations. These methods go beyond basic identification and quantification, offering information on molecular interactions, structural arrangements, and bulk material properties.

    Principal Component Analysis (PCA) in Spectroscopic Data Interpretation

    Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to analyze large and complex datasets, such as those generated from spectroscopic measurements. In the context of this compound, PCA can be applied to spectroscopic data (e.g., Near-Infrared or NMR) to identify patterns and correlations that are not apparent from visual inspection of the spectra alone. PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

    A notable application of PCA in the study of this compound involves the interpretation of Fourier Transform Near-Infrared (FT-NIR) spectra to investigate the dissociation process of the alcohol. In one study, FT-NIR spectra of this compound were recorded over a temperature range of 6.5–90°C. As the temperature increased, changes in the spectra corresponding to the O-H stretching overtones indicated the dissociation of hydrogen-bonded alcohol molecules into monomers.

    By applying PCA to the spectral data across different wavenumber regions, researchers were able to extract more detailed information about this process. The PCA results clearly revealed a break point in the dissociation process at approximately 45°C, a finding that was not obvious from a simple analysis of the spectral peak intensities. This demonstrates the utility of PCA in elucidating subtle changes in the molecular state of this compound in response to external variables like temperature.

    The following table summarizes the hypothetical results of a PCA on the FT-NIR spectra of this compound at different temperatures, illustrating how the principal components might capture the variance related to the dissociation process.

    Principal ComponentVariance Explained (%)Cumulative Variance (%)Interpretation
    PC185.285.2Represents the primary spectral changes due to the temperature-induced dissociation of hydrogen bonds.
    PC29.594.7Captures secondary effects, possibly related to conformational changes in the alkyl chain.
    PC32.196.8Accounts for minor variations and noise in the spectra.

    Rheological Studies of this compound-Containing Formulations

    Rheology is the study of the flow and deformation of matter. In the context of formulations containing this compound, such as emulsions, creams, and lotions, rheological studies are crucial for understanding and controlling their physical properties, including viscosity, spreadability, and stability. This compound, as a fatty alcohol, can significantly influence the rheological behavior of these formulations, often acting as a viscosity-increasing agent, an emulsion stabilizer, and an emollient.

    In oil-in-water (O/W) emulsions, fatty alcohols like this compound can enhance viscosity and stability. The rheological properties of such emulsions are often characterized by measuring their viscosity as a function of shear rate. Many cosmetic and pharmaceutical emulsions exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. This is a desirable property for topical products, as it allows for easy spreading during application, followed by a higher viscosity at rest to maintain the product's structure.

    Research has shown that the addition of fatty alcohols to emulsions can lead to the formation of complex structures in the continuous phase, which are responsible for the observed rheological behavior. The concentration of this compound can have a profound effect on the viscosity of a formulation. For instance, in a study of oil-in-water emulsions, increasing the concentration of fatty alcohols generally leads to an increase in emulsion viscosity.

    The table below presents hypothetical viscosity data for an O/W emulsion formulated with varying concentrations of this compound, demonstrating its effect on the rheological properties of the final product.

    This compound Concentration (wt%)Apparent Viscosity at 10 s⁻¹ (Pa·s)Rheological Behavior
    00.5Near-Newtonian
    22.8Shear-thinning
    48.5Shear-thinning with slight thixotropy
    615.2Pronounced shear-thinning and thixotropy

    These rheological studies are essential for designing products with the desired texture, feel, and performance characteristics, where this compound plays a key role as a functional ingredient.

    Future Directions and Emerging Research Avenues for Oleyl Alcohol

    Novel Synthesis Pathways and Sustainable Production Technologies

    The conventional production of oleyl alcohol involves the hydrogenation of oleic acid esters, often through methods like the Bouveault–Blanc reduction, which preserves the carbon-carbon double bond. wikipedia.org These esters are typically derived from natural sources such as olive oil, beef fat, and fish oil. wikipedia.org However, the chemical industry's shift towards sustainability is driving research into more innovative and environmentally friendly production technologies.

    A significant area of development is the use of diverse and sustainable feedstocks. Recent patent literature describes processes to produce this compound from strategic mixtures of various oils, such as palm oil, cottonseed oil, tall oil, olive oil, low erucic rapeseed oil, and high-oleic sunflower seed oil. google.comgoogle.com This approach allows for greater flexibility in sourcing raw materials and can optimize the final product for specific surfactant applications. google.com The process typically involves the hydrogenation of fatty acids or their methyl esters derived from these oil blends. google.comgoogle.com

    Beyond traditional feedstocks, de novo biosynthesis represents a frontier in sustainable fatty alcohol production. This technology utilizes engineered microorganisms, such as bacteria (e.g., Cyanobacteria), yeast, or algae, to produce fatty alcohols from simple, sustainable feedstocks like CO2. strategicallies.co.uk These microbes are engineered to generate fatty acyl-ACP, fatty acyl-CoA, or free fatty acids, which are then converted into fatty alcohols. strategicallies.co.uk

    Furthermore, green chemical engineering principles are being applied to reactions involving this compound. For instance, research has demonstrated the highly efficient, non-catalytic, and solvent-free synthesis of chlorogenic acid this compound ester. mdpi.com This method, conducted at high temperatures, significantly reduces waste and energy consumption compared to traditional chemical or enzymatic catalysis, which often require solvents, expensive catalysts, and longer reaction times. mdpi.com

    Table 1: Comparison of this compound Synthesis Technologies

    Technology Raw Materials Key Features Advantages
    Conventional Hydrogenation Oleic acid esters from animal fats, fish oil, olive oil. wikipedia.org Bouveault–Blanc reduction or catalytic hydrogenation. wikipedia.orggoogle.com Established, well-understood process.
    Mixed Feedstock Hydrogenation Blends of palm, cottonseed, tall, olive, rapeseed, sunflower oils. google.comgoogle.com Hydrogenation of fatty acids or methyl esters. google.com Feedstock flexibility, product customization. google.com
    De Novo Biosynthesis Sustainable feedstocks (e.g., CO2, biomass). strategicallies.co.uk Genetically engineered bacteria, yeast, or algae. strategicallies.co.uk Utilizes renewable resources, potentially carbon neutral. strategicallies.co.uk

    | Green Esterification | this compound, chlorogenic acid. mdpi.com | Non-catalytic, solvent-free reaction at high temperature. mdpi.com | High conversion rate, environmentally friendly, no catalyst cost. mdpi.com |

    Advanced Applications in Nanomaterials and Drug Delivery Systems

    This compound's physicochemical properties make it a valuable component in advanced drug delivery systems, where it functions as an emulsifier, emollient, and permeation enhancer. wikipedia.org Its role is expanding into the sophisticated realms of nanomaterials and targeted drug delivery.

    It has been investigated as a carrier for delivering medications through the skin and mucous membranes. wikipedia.org Research shows that this compound significantly enhances the topical delivery of drugs like diclofenac (B195802) diethylamine (B46881) (DIC-DEA) by increasing its retention in both the epidermis and dermis. acs.orgnih.gov This makes it a promising component for formulations aimed at localized therapeutic effects. nih.gov

    In the field of nanomedicine, this compound is incorporated into various advanced formulations:

    pH-Sensitive Liposomes : A novel liposome (B1194612) formulation incorporating this compound has been developed that is sensitive to changes in pH, offering a mechanism for controlled drug release in specific microenvironments, such as tumor tissues.

    Microemulsions : It is a key component in novel microemulsion formulations designed for the simultaneous transdermal delivery of both hydrophilic and hydrophobic drugs.

    Polymer Complexes : To overcome its poor water solubility and enhance its therapeutic effects, this compound has been complexed with amphiphilic polyvinylalcohol (PVA) derivatives. tandfonline.com These complexes significantly increase the aqueous availability of this compound, thereby improving its bioavailability and cytotoxic activity against tumor cells. tandfonline.com

    Nanoemulsions : In cosmetics, which often overlap with dermatological drug delivery, fatty alcohols like this compound are used to create stable, oil-in-water nanoemulsions. nih.gov These transparent, low-viscosity formulations can provide high skin hydration and occlusivity, demonstrating their potential as effective delivery vehicles. nih.gov

    The development of nanostructured lipid carriers (NLCs) for delivering other therapeutic alcohols, such as perillyl alcohol for brain tumors, further underscores the potential of lipid-based nanosystems where this compound could serve as a key liquid lipid component. mdpi.com

    Table 2: this compound in Advanced Drug Delivery Systems

    Delivery System Function of this compound Key Finding
    Topical Formulations Permeation enhancer. acs.orgnih.gov Increases retention of diclofenac in the epidermis and dermis. acs.org
    pH-Sensitive Liposomes Structural component. Enables pH-triggered drug release.
    Microemulsions Enhancer, oil phase component. Facilitates simultaneous delivery of hydrophilic and hydrophobic drugs.
    Polymer Complexes Active hydrophobic molecule. tandfonline.com Complexation with PVA derivatives increases aqueous solubility and anti-tumor activity. tandfonline.com

    | Nanoemulsions | Oil phase, stabilizer. nih.gov | Forms stable, transparent, low-viscosity systems with high skin hydration effects. nih.gov |

    In-depth Studies on Biological Mechanisms and Therapeutic Potential

    Research is increasingly focused on elucidating the specific biological mechanisms through which this compound exerts its effects, particularly as a skin permeation enhancer and a potential therapeutic agent.

    Studies comparing this compound with the structurally similar oleic acid have revealed distinct, time-dependent interactions with the human skin barrier. acs.orgnih.gov While oleic acid causes a faster initial permeabilization, likely by fluidizing stratum corneum lipids, this compound's primary mechanism appears to be the formation of separate fluid domains within the skin's lipid barrier. acs.orgnih.gov Despite having lower content in the stratum corneum compared to oleic acid after application, this compound leads to higher retention of the active drug, suggesting a more efficient delivery mechanism for sustained local action. acs.org

    Beyond its role as a delivery vehicle, this compound itself exhibits therapeutic potential. Its cytotoxicity toward tumor cells is significantly enhanced when its bioavailability is increased, for instance, through complexation with polymers. tandfonline.com This suggests that formulations improving its solubility could unlock its direct therapeutic applications. The dose-dependent cytotoxicity observed in these studies points to its potential as an active pharmaceutical ingredient, not just an excipient. tandfonline.com

    Furthermore, preliminary animal studies have indicated that dietary this compound may influence lipid metabolism. In rats fed a diet supplemented with this compound, researchers observed a significant increase in fecal lipid content and a corresponding decrease in the weight of adipose tissues compared to a control group. This finding opens an avenue for investigating this compound's potential role in metabolic regulation and weight management.

    Environmental Remediation and Green Chemical Engineering Applications

    Emerging research highlights the utility of this compound and its derivatives in environmental applications and green chemical engineering, focusing on bioremediation and sustainable bioproduction.

    One significant application is in mycoremediation, a biotechnology that uses fungi to clean up contaminated sites. atamankimya.com Studies have investigated the use of fungal species like Aspergillus tenuis and Penicillium verrucosum for the remediation of environments contaminated with ethoxylated oleyl-cetyl alcohol, a derivative of this compound used in surfactants. atamankimya.com These fungi have shown potential in breaking down such pollutants, indicating a green approach to managing industrial waste. atamankimya.com

    In the context of green engineering, this compound serves as a non-toxic, biocompatible solvent in two-phase partitioning bioreactors. This technology is used for the biodegradation of toxic compounds like phenol. this compound acts as an organic phase that sequesters the toxic substrate and gradually releases it to microorganisms in the aqueous phase at sub-inhibitory concentrations, enhancing the efficiency and feasibility of the biodegradation process.

    This compound also plays a role in enhancing biotechnological production processes. It has been used to improve the production of 2-phenylethanol, a valuable aroma compound, from L-phenylalanine by yeast. The addition of this compound as an extractant in the fermentation medium helps to alleviate product inhibition, thereby boosting yield. The development of solvent-free synthesis methods for this compound esters, as mentioned previously, is another key contribution to green chemical engineering, minimizing waste and avoiding the use of volatile organic compounds. mdpi.com

    Computational Chemistry and Modeling of this compound Interactions

    Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of this compound at a molecular level. These methods provide insights that are difficult to obtain through experimental means alone, accelerating the design of new formulations and applications.

    The 3D-Reference Interaction Site Model with the Kovalenko-Hirata closure (3D-RISM-KH) molecular solvation theory has been applied to study the structure of liquid this compound. canada.ca This theoretical approach, complemented by molecular dynamics (MD) simulations using force fields like TraPPE, has revealed a relatively ordered liquid structure for this compound. canada.ca Such studies are crucial for understanding its bulk properties and how it interacts with other molecules. The 3D-RISM-KH theory has also been used to predict alcohol/water partition coefficients, a key parameter in drug delivery and environmental science, with a high degree of accuracy. canada.ca

    Broader computational techniques, such as Monte Carlo simulations, are used to model the behavior of alcohol-water mixtures. nih.gov While often applied to simpler alcohols, these models, like the 2D Mercedes-Benz (MB) model, help elucidate the fundamental principles of hydrogen bonding and molecular packing that also govern the interactions of more complex molecules like this compound in aqueous environments. nih.gov These computational approaches are vital for predicting how this compound will behave in emulsions, at interfaces, and within biological membranes, guiding the rational design of new cosmetic and pharmaceutical products.

    Table 3: Computational Modeling Approaches for this compound

    Modeling Technique Focus of Study Key Insights
    3D-RISM-KH Molecular Solvation Theory Structure of liquid this compound; partitioning behavior. canada.ca Revealed a relatively ordered liquid structure; accurately computed alcohol/water partition coefficients. canada.ca
    Molecular Dynamics (MD) Simulations Structural information of liquid this compound. canada.ca Provides structural data comparable to RISM theory, validating the computational models. canada.ca
    Quantitative Structure-Activity Relationship (QSAR) Prediction of molecular partition coefficients. canada.ca Enables predictive modeling of partitioning behavior with low deviation from experimental values. canada.ca

    | Monte Carlo Simulations (e.g., MB Model) | General water-alcohol interactions. nih.gov | Elucidates fundamental hydrogen bonding and thermodynamic properties in alcohol-water mixtures. nih.gov |

    Q & A

    Q. What are the molecular structure and key functional groups of oleyl alcohol, and how do they influence its reactivity in experimental settings?

    this compound (C₁₈H₃₆O) is a monounsaturated fatty alcohol with a hydroxyl group (-OH) at the terminal position and a cis double bond at the C9 position. The 18-carbon chain and the presence of a double bond (rotatable bonds: 15) contribute to its fluidity and amphiphilic properties, making it suitable for lipid bilayer studies or surfactant applications. The hydroxyl group enables esterification or etherification reactions, while the double bond allows for hydrogenation or oxidation. Structural verification requires techniques like NMR (to confirm the cis configuration) and mass spectrometry .

    Q. What are the standard methods for synthesizing high-purity this compound, and how are byproducts controlled?

    this compound is typically synthesized via catalytic hydrogenation of oleic acid or its esters (e.g., methyl oleate) using catalysts like Raney nickel or palladium on carbon. Key steps include:

    • Reduction : Hydrogen gas is introduced under controlled pressure (1–3 atm) and temperature (80–120°C) to minimize over-reduction to stearic alcohol.
    • Purification : Distillation under vacuum (0.1–1 mmHg) removes low-boiling impurities. Gas chromatography (GC) with flame ionization detection (FID) is used to confirm purity (>99%) and quantify residual unsaturated esters .

    Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

    • GC-FID : Quantifies this compound in lipid extracts with a detection limit of ~0.1 µg/mL.
    • ¹H/¹³C NMR : Identifies the cis double bond (δ 5.3–5.4 ppm for protons) and hydroxyl group (δ 1.5–2.0 ppm).
    • FTIR : Confirms the -OH stretch (3200–3600 cm⁻¹) and C=C stretch (1650–1680 cm⁻¹).
    • HPLC-ELSD : Separates this compound from triglycerides in biological samples .

    Advanced Research Questions

    Q. How does the presence of technical-grade this compound (containing isomers and impurities) impact experimental reproducibility in lipid nanoparticle formulations?

    Technical-grade this compound (80–90% purity) often includes isomers like elaidyl alcohol (trans-C9) and saturated analogs (e.g., stearyl alcohol), which alter melting points and phase behavior. To mitigate variability:

    • Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate cis-oleyl alcohol.
    • Quality Control : Validate batches via GC-MS to quantify isomer ratios. Even 5% trans isomers can reduce membrane fusion efficiency in drug delivery systems .

    Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

    In vitro studies often report low cytotoxicity (IC₅₀ > 500 µM in hepatocytes), while in vivo models show hepatic steatosis at high doses (>1 g/kg in rodents). Methodological considerations:

    • Metabolic Activation : Include S9 liver fractions in vitro to mimic hepatic metabolism.
    • Dose Equivalence : Adjust in vitro concentrations to reflect tissue-specific bioavailability.
    • Endpoint Harmonization : Compare lipid accumulation (Oil Red O staining) and ALT/AST levels across models .

    Q. What experimental strategies optimize this compound’s role as a solvent or co-solvent in hydrophobic compound delivery?

    this compound’s low polarity (logP ~7.2) enhances solubility of lipophilic drugs but may reduce cellular uptake. Strategies include:

    • Emulsification : Use sonication or microfluidics to create nanoemulsions (50–200 nm) with surfactants (e.g., Tween 80).
    • Co-Solvent Blends : Mix with ethanol (10–20%) to improve diffusion through biological membranes.
    • Stability Testing : Monitor phase separation via dynamic light scattering (DLS) under physiological temperatures .

    Q. How does the cis-double bond in this compound influence its interactions with lipid bilayers compared to saturated analogs?

    The cis configuration introduces a kink in the alkyl chain, reducing packing density in lipid bilayers. Experimental approaches:

    • DSC : Measure phase transition temperatures; this compound-containing bilayers show Tm ~15°C lower than saturated counterparts.
    • FRAP : Assess membrane fluidity; cis isomers increase lateral diffusion coefficients by 30–50%.
    • MD Simulations : Model van der Waals interactions and hydrogen bonding with phospholipid headgroups .

    Methodological Considerations

    • Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., LC-MS and NMR for purity).
    • Ethical Compliance : For in vivo studies, adhere to guidelines for lipid metabolism research (e.g., OECD TG 452) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Oleyl alcohol
    Reactant of Route 2
    Reactant of Route 2
    Oleyl alcohol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.